2-Phenyl-2-pentenal

Fragrance chemistry Substantivity Odor longevity

2-Phenyl-2-pentenal (CAS 3491-63-2), a phenyl-substituted α,β-unsaturated aldehyde with the molecular formula C₁₁H₁₂O, is a key specialty aroma chemical and versatile synthetic intermediate. It is characterized as a colorless to pale yellow liquid with a density of approximately 1.005 g/mL at 25°C, a boiling point of 124-126°C at 14 mmHg, and a refractive index around 1.551.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 3491-63-2
Cat. No. B1364180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-pentenal
CAS3491-63-2
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCC=C(C=O)C1=CC=CC=C1
InChIInChI=1S/C11H12O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-9H,2H2,1H3/b11-6+
InChIKeyYPAJRUMMODCONM-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2-pentenal (CAS 3491-63-2) for Industrial Flavor and Fragrance Procurement


2-Phenyl-2-pentenal (CAS 3491-63-2), a phenyl-substituted α,β-unsaturated aldehyde with the molecular formula C₁₁H₁₂O, is a key specialty aroma chemical and versatile synthetic intermediate. It is characterized as a colorless to pale yellow liquid with a density of approximately 1.005 g/mL at 25°C, a boiling point of 124-126°C at 14 mmHg, and a refractive index around 1.551 [1][2]. This compound is fundamentally valued in industrial procurement for its distinct floral-hyacinth-green odor profile [2] and its reactivity as an electron-deficient alkene [1], enabling its use in both direct fragrance formulation and as a precursor for high-value derivatives.

2-Phenyl-2-pentenal: Why In-Class Substitution with Common Analogs is Not Feasible


Direct substitution of 2-phenyl-2-pentenal with common aryl aldehyde analogs (e.g., cinnamaldehyde, 4-methyl-2-phenyl-2-pentenal) or regioisomers (e.g., 5-phenyl-2-pentenal) is not feasible due to critical differences in substantivity, stereoelectronic conjugation, and odor quality. The absence of a methyl group at the C4 position, as seen in 4-methyl-2-phenyl-2-pentenal, alters both the olfactory nuance—shifting from a pure floral-hyacinth profile to a cocoa-mocha aroma [1][2]—and the compound's volatility and substantivity [3]. Furthermore, the extended conjugation in cinnamaldehyde leads to significantly different reactivity and stability , while regioisomers like 5-phenyl-2-pentenal have been shown to exhibit distinct sensory and reactivity profiles [4]. The following quantitative evidence provides the precise data required for informed procurement and formulation decisions.

2-Phenyl-2-pentenal: Quantified Differential Evidence for Scientific Selection


Substantivity Comparison: 2-Phenyl-2-pentenal vs. 4-Methyl-2-phenyl-2-pentenal

2-Phenyl-2-pentenal exhibits a substantivity of >114 hours at 100.00% [1][2]. In contrast, the structurally similar analog 4-methyl-2-phenyl-2-pentenal is typically applied in formulations at 0.1–2.0%, with a substantivity of approximately 42 hours [3]. This indicates that 2-phenyl-2-pentenal offers more than 2.7× longer persistence on a substrate, a critical performance metric for fine fragrance longevity.

Fragrance chemistry Substantivity Odor longevity

Odor Profile Differentiation: 2-Phenyl-2-pentenal vs. 4-Methyl-2-phenyl-2-pentenal

The odor profile of 2-phenyl-2-pentenal is defined as floral, hyacinth, green, narcissus, foliage, radish, honey, and sweet pea at 100.00% [1]. The C4-methyl analog, 4-methyl-2-phenyl-2-pentenal, presents a distinctly different profile: cocoa mocha aroma with honey undertones, a hint of peony, and sweet, rosy, powdery notes [2]. The addition of a single methyl group shifts the primary character from green-floral to gourmand cocoa.

Fragrance chemistry Structure-odor relationship Olfactory evaluation

Genotoxicity Safety Profile: 2-Phenyl-2-butenal as a Structural Surrogate

While direct genotoxicity data for 2-phenyl-2-pentenal are limited in the open literature, the structurally related analog 2-phenyl-2-butenal—differing only by one carbon in the alkenyl chain length—has been rigorously evaluated and found negative in both the Chicken Egg Genotoxicity Assay (CEGA) and the Hen's Egg Micronucleus (HET-MN) assay [1]. In contrast, p-methoxy cinnamaldehyde, another aryl aldehyde analog, produced evidence of DNA damage including strand breaks and adducts in CEGA [1].

Genotoxicity Safety assessment Regulatory compliance

Regulatory Acceptance for Flavoring: EU SANTE Listing

2-Phenyl-2-pentenal is listed under DG SANTE Food Flavourings with the reference number 05.175 [1]. This official registration provides a clear regulatory pathway for use in food flavoring applications within the European Union. In contrast, many related aryl aldehydes, such as 4-methyl-2-phenyl-2-pentenal, lack this specific EU SANTE listing, creating potential regulatory hurdles and requiring additional safety assessments for food applications.

Food flavoring Regulatory compliance EU SANTE

Synthetic Utility: Precursor for Acetal Pro-fragrances

2-Phenyl-2-pentenal serves as a key precursor for the synthesis of di-lower alkyl and lower alkylene acetals, which function as pro-fragrances that hydrolyze under specific conditions to release the parent aldehyde [1]. This pro-fragrance strategy enables controlled release of the floral-hyacinth note, extending fragrance longevity in end-use products such as soaps, detergents, and cosmetics [1]. While the parent compound 5-phenyl-2-pentenal has been explored for flavoring applications [2], the use of 2-phenyl-2-pentenal acetals as fragrance precursors is specifically claimed in US3922237, highlighting its unique value in this application.

Pro-fragrance Synthetic intermediate Controlled release

2-Phenyl-2-pentenal: Optimal Industrial and Research Application Scenarios


Long-Lasting Fine Fragrance Formulations

Formulators developing premium fine fragrances requiring a persistent floral-hyacinth heart note should prioritize 2-phenyl-2-pentenal due to its substantivity of >114 hours [1]. This property ensures the floral character remains perceptible on skin or fabric throughout the day, reducing the need for high-impact but fleeting top notes and enabling more cost-effective fragrance design.

EU-Compliant Flavor Creation

Flavor houses developing novel flavor formulations for the European market can leverage 2-phenyl-2-pentenal's explicit listing as DG SANTE Food Flavourings 05.175 [2]. This regulatory clarity streamlines the approval process for new products, making it a strategic choice for companies seeking to avoid the delays and costs associated with novel food ingredient applications.

Controlled-Release Pro-Fragrance Systems

Research groups and manufacturers focusing on pro-fragrance technologies can utilize 2-phenyl-2-pentenal as a precursor for acetal derivatives, as described in US3922237 [3]. This approach allows for the design of functional products (e.g., laundry detergents, all-purpose cleaners) that deliver a sustained release of the desired floral-hyacinth note upon exposure to moisture or specific pH conditions.

Structure-Odor Relationship Studies

Academic and industrial researchers investigating the structure-odor relationships of α,β-unsaturated aldehydes can use 2-phenyl-2-pentenal as a key reference compound. Its well-defined odor profile [1] and the availability of close analogs like 4-methyl-2-phenyl-2-pentenal [4] make it an ideal system for studying the impact of methyl substitution on olfactory perception and receptor binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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